molecular formula C23H26FN3O2 B166252 N-Methylbenperidol CAS No. 133066-70-3

N-Methylbenperidol

Cat. No. B166252
M. Wt: 395.5 g/mol
InChI Key: SJRJDHOLKUXKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylbenperidol is a chemical compound that belongs to the class of butyrophenone derivatives. It is a potent antipsychotic agent that has been used in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. The compound is also known by its trade name, ‘Encephabol,’ and has been extensively studied for its pharmacological properties and clinical applications.

Mechanism Of Action

The exact mechanism of action of N-Methylbenperidol is not fully understood. However, it is believed to act primarily as a dopamine receptor antagonist, blocking the activity of dopamine in the brain. This results in a decrease in the symptoms of psychosis and other psychiatric disorders. The compound also has some affinity for other neurotransmitter receptors, including serotonin and histamine receptors, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

N-Methylbenperidol has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the dopaminergic system in the brain, which is believed to be responsible for its antipsychotic activity. The compound has also been shown to have some anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

N-Methylbenperidol has several advantages and limitations for lab experiments. One advantage is its potent antipsychotic activity, which makes it a valuable tool for studying the mechanisms of psychosis and other psychiatric disorders. However, the compound has some limitations, including its relatively low solubility in water and its potential for toxicity at high doses. These limitations need to be taken into account when designing experiments using N-Methylbenperidol.

Future Directions

There are several future directions for research on N-Methylbenperidol. One area of interest is its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's neuroprotective properties and ability to enhance cognitive function make it a promising candidate for these indications. Another area of interest is the development of new derivatives of N-Methylbenperidol with improved pharmacological properties, such as increased solubility and reduced toxicity. These derivatives may have greater clinical utility than the parent compound. Finally, further research is needed to fully understand the mechanism of action of N-Methylbenperidol and its effects on the brain and other organ systems.

Synthesis Methods

The synthesis of N-Methylbenperidol involves the reaction of 1-(4-fluorophenyl)-1-(4-hydroxyphenyl)-2-butene with N-methylpiperazine in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which results in the formation of the desired product in high yield and purity. The synthesis method has been optimized to meet the requirements of large-scale production for clinical use.

Scientific Research Applications

N-Methylbenperidol has been extensively studied for its pharmacological properties and clinical applications. It has been shown to have potent antipsychotic activity, which makes it a valuable tool in the treatment of various psychiatric disorders. The compound has also been studied for its neuroprotective properties and its ability to enhance cognitive function. These properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

133066-70-3

Product Name

N-Methylbenperidol

Molecular Formula

C23H26FN3O2

Molecular Weight

395.5 g/mol

IUPAC Name

1-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-3-methylbenzimidazol-2-one

InChI

InChI=1S/C23H26FN3O2/c1-25-20-5-2-3-6-21(20)27(23(25)29)19-12-15-26(16-13-19)14-4-7-22(28)17-8-10-18(24)11-9-17/h2-3,5-6,8-11,19H,4,7,12-16H2,1H3

InChI Key

SJRJDHOLKUXKIB-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F

Other CAS RN

133066-70-3

synonyms

(18F)(N-methyl)benperidol
N-(11C)methyl-benperidol
N-methylbenperidol

Origin of Product

United States

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